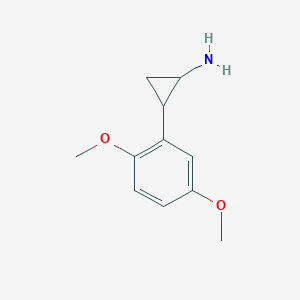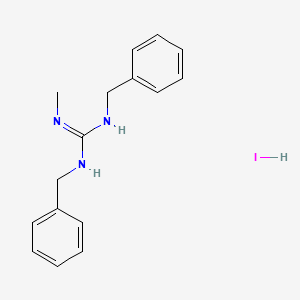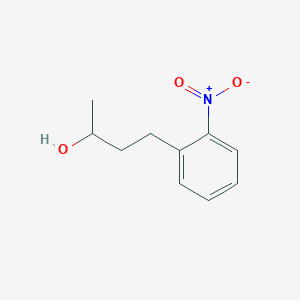
(1-(2,3-Difluorobenzyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2,3-Difluorobenzyl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C11H13F2N It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,3-difluorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2,3-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms on the benzyl ring are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxylamine, ammonia; often in polar solvents.
Major Products:
- Oxidation products: Ketones, oxides.
- Reduction products: Amines, alcohols.
- Substitution products: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and ligands for studying enzyme mechanisms and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorobenzyl group enhances its binding affinity and specificity. The cyclopropyl group contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- (1-(2,3-Difluorobenzyl)cyclopropyl)methanol
- (1-(2,3-Difluorobenzyl)cyclopropyl)amine
- (1-(2,3-Difluorobenzyl)cyclopropyl)carboxylic acid
Comparison: Compared to its analogs, (1-(2,3-Difluorobenzyl)cyclopropyl)methanamine exhibits unique properties due to the presence of the methanamine group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical and biological applications. The difluorobenzyl substitution further distinguishes it by providing increased stability and specificity in its interactions.
Eigenschaften
Molekularformel |
C11H13F2N |
|---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
[1-[(2,3-difluorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13F2N/c12-9-3-1-2-8(10(9)13)6-11(7-14)4-5-11/h1-3H,4-7,14H2 |
InChI-Schlüssel |
BCDXZTCRMFHHTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=C(C(=CC=C2)F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)


![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
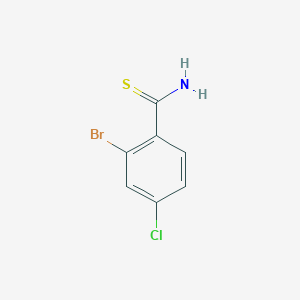
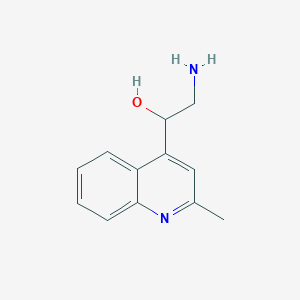
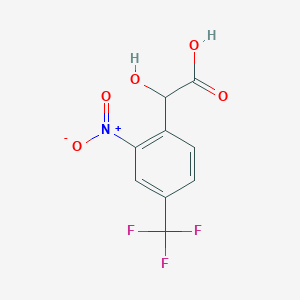
![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)
